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Compound of Interest

Compound Name:

4-[3-(4-

carboxyphenyl)phenyl]benzoic

acid

Cat. No.: B076696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-[3-(4-carboxyphenyl)phenyl]benzoic acid, also known by its systematic IUPAC name

[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid. Its unique

structural properties, characterized by a meta-terphenyl backbone, make it a molecule of

significant interest in the fields of materials science and medicinal chemistry. This technical

guide provides a comprehensive overview of the known properties, experimental protocols, and

potential applications of this compound, with a focus on data relevant to researchers and drug

development professionals.

Chemical and Physical Properties
The fundamental properties of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid are summarized

in the table below. The high melting point is indicative of the molecule's rigid and planar

structure, which allows for efficient crystal packing.
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Property Value Reference

Chemical Identifiers

CAS Number 13215-72-0 [PubChem CID 12378414]

IUPAC Name

4-[3-(4-

carboxyphenyl)phenyl]benzoic

acid

[PubChem CID 12378414]

Synonyms

[1,1':3',1''-Terphenyl]-4,4''-

dicarboxylic acid, 1,3-Di(4-

carboxyphenyl)benzene

[PubChem CID 12378414]

Molecular Information

Molecular Formula C₂₀H₁₄O₄ [PubChem CID 12378414]

Molecular Weight 318.32 g/mol [PubChem CID 12378414]

Physical Properties

Melting Point 368-370 °C

Boiling Point (Predicted) 566.7 ± 43.0 °C

Density (Predicted) 1.298 ± 0.06 g/cm³

pKa (Predicted) 3.86 ± 0.10

Appearance White to off-white solid

Spectroscopic Properties
Detailed experimental spectroscopic data for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid is

not readily available in public databases. However, based on the known spectral characteristics

of its constituent functional groups (carboxylic acids and substituted benzene rings), the

following spectral properties can be anticipated:

Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band,

typically appearing in the range of 3300 to 2500 cm⁻¹, which is a result of hydrogen bonding.
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Another key feature is the strong C=O stretching vibration, which for an aromatic carboxylic

acid, is expected between 1710 and 1680 cm⁻¹. The spectrum will also exhibit C-H stretching

vibrations for the aromatic rings just above 3000 cm⁻¹ and C=C stretching vibrations within the

aromatic rings in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic

region (typically between 7.0 and 8.5 ppm). The protons on the terminal carboxyphenyl rings

will likely appear as two sets of doublets (an AA'BB' system). The protons on the central

phenyl ring will exhibit a more complex splitting pattern due to their meta-substitution. The

acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield

chemical shift (often >10 ppm), and its visibility may depend on the solvent and

concentration.

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl

carbons in the range of 165-185 ppm. The aromatic carbons will resonate between 120 and

150 ppm. The number of distinct aromatic signals will depend on the molecule's symmetry.

UV-Vis Spectroscopy
Aromatic carboxylic acids typically exhibit multiple absorption bands in the UV region. For

benzoic acid derivatives, characteristic absorption peaks are observed around 190 nm, 230

nm, and 280 nm. The exact position and intensity of these bands for 4-[3-(4-
carboxyphenyl)phenyl]benzoic acid will be influenced by the extended conjugation of the

terphenyl system.

Experimental Protocols
Synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid
A common and effective method for the synthesis of terphenyl derivatives is the Suzuki cross-

coupling reaction. A plausible synthetic route for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid
would involve the palladium-catalyzed coupling of 1,3-dibromobenzene with 4-

carboxyphenylboronic acid.

Reaction Scheme:
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Reactants

Reagents Product

1,3-Dibromobenzene

4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Suzuki Coupling

4-Carboxyphenylboronic acid

Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., Na₂CO₃)

Solvent (e.g., Toluene/Water)

Click to download full resolution via product page

A potential synthetic workflow for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid.

Detailed Methodology (Proposed):

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 1,3-dibromobenzene (1 equivalent), 4-carboxyphenylboronic acid (2.2

equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-

0.05 equivalents), and a suitable base, for instance, aqueous sodium carbonate (2 M

solution).

Solvent Addition: Add a solvent system, typically a mixture of toluene and water, to the flask.

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring under an inert

atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Acidify the

aqueous layer with a mineral acid (e.g., 2M HCl) to precipitate the dicarboxylic acid product.

Isolation: Collect the precipitate by filtration and wash it with water to remove any inorganic

salts.

Purification Protocol
The crude 4-[3-(4-carboxyphenyl)phenyl]benzoic acid can be purified by the following

methods:

Recrystallization: Dissolve the crude product in a suitable hot solvent, such as

dimethylformamide (DMF) or a mixture of DMF and water. Allow the solution to cool slowly to

induce crystallization. Collect the purified crystals by filtration and dry them under vacuum.

Soxhlet Extraction: For removing soluble impurities, the crude solid can be placed in a

Soxhlet thimble and extracted with a solvent in which the product has low solubility but the

impurities are soluble.

Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity and involvement in

signaling pathways of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid. However, the broader

class of terphenyl derivatives has been reported to exhibit a range of biological effects,

including cytotoxic, antimicrobial, and antioxidant activities.

Given its structural rigidity and the presence of two carboxylic acid groups, 4-[3-(4-
carboxyphenyl)phenyl]benzoic acid could potentially act as a scaffold for the design of

enzyme inhibitors or receptor antagonists. The carboxylic acid moieties can participate in

hydrogen bonding and electrostatic interactions with active sites of biological targets. Further

research, including in vitro and in vivo studies, is necessary to elucidate any specific biological

functions.

Applications in Research and Drug Development
The primary application of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid in research is as a

building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are
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crystalline materials with a porous structure, constructed from metal ions or clusters

coordinated to organic ligands. The rigidity and defined geometry of this terphenyl dicarboxylic

acid make it an excellent candidate for creating stable and porous MOFs with potential

applications in:

Gas storage and separation: The well-defined pores of MOFs can be tailored to selectively

adsorb and store specific gases.

Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic

linkers acting as active sites.

Drug delivery: The porous nature of MOFs allows for the encapsulation and controlled

release of therapeutic agents.

The workflow for the synthesis of a MOF using 4-[3-(4-carboxyphenyl)phenyl]benzoic acid is

depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b076696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-[3-(4-carboxyphenyl)phenyl]benzoic acid (Linker)

Hydrothermal/Solvothermal Synthesis

Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Solvent (e.g., DMF)

MOF Crystal Formation

Washing and Solvent Exchange

Activation (Drying)

Porous MOF Material

Click to download full resolution via product page

General workflow for the synthesis of a Metal-Organic Framework (MOF).

In the context of drug development, while direct applications are yet to be established, its role

as a scaffold in medicinal chemistry is a promising area for future exploration. Its rigid structure

can be used to orient pharmacophoric groups in a precise three-dimensional arrangement to

optimize interactions with biological targets.

Conclusion
4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a versatile molecule with a well-defined

structure that makes it particularly valuable in the field of materials science, especially for the

synthesis of Metal-Organic Frameworks. While its biological activity is not yet well-explored, its
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chemical properties suggest potential as a scaffold in drug design. This technical guide has

summarized the currently available information on its properties and synthesis, providing a

foundation for further research and development efforts. As a molecule with significant

potential, continued investigation into its properties and applications is warranted.

To cite this document: BenchChem. [An In-depth Technical Guide to 4-[3-(4-
carboxyphenyl)phenyl]benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076696#properties-of-4-3-4-carboxyphenyl-phenyl-
benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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